Resorufin beta-D-cellobioside is a fluorescent compound that serves as a substrate for the measurement of cellulase activity in various biological systems. It is a glycoside derivative of resorufin, characterized by its ability to emit fluorescence upon enzymatic hydrolysis. This compound is particularly valuable in biochemical assays due to its sensitivity and specificity, making it an essential tool for studying cellulase enzymes derived from different organisms.
Resorufin beta-D-cellobioside is synthesized from resorufin, which is a well-known fluorescent dye. The synthesis typically involves reactions with cellobiose, a disaccharide consisting of two glucose units linked by a beta-1,4-glycosidic bond. The compound can be produced through various chemical methods that facilitate the glycosylation of resorufin with cellobiose.
This compound belongs to the class of fluorescent substrates known as resorufin glycosides. It is classified under glycosides due to the presence of a sugar moiety (cellobiose) attached to a non-sugar component (resorufin). Its primary role in biochemistry is as a substrate for enzyme assays, particularly those involving glycoside hydrolases.
The synthesis of resorufin beta-D-cellobioside typically involves several key steps:
The synthesis may involve the use of silver ions as promoters in some methods to enhance the efficiency of the glycosylation process. The reaction conditions, including temperature and solvent choice, are critical for achieving high yields and purity.
Resorufin beta-D-cellobioside consists of a resorufin moiety linked to a cellobiose unit. The molecular formula can be represented as CHOS, indicating its complex structure with multiple functional groups that contribute to its fluorescent properties.
Resorufin beta-D-cellobioside primarily undergoes hydrolysis when acted upon by cellulase enzymes. This reaction results in the release of resorufin, which can then be quantified through fluorescence measurements.
The mechanism involves the binding of cellulase enzymes to resorufin beta-D-cellobioside, followed by cleavage of the glycosidic bond between the resorufin and cellobiose. This enzymatic action releases free resorufin into solution.
The released resorufin emits fluorescence that can be detected and measured, providing quantitative data on enzyme activity. The sensitivity of this method allows for detection even at low enzyme concentrations .
Resorufin beta-D-cellobioside is widely used in scientific research for:
Resorufin β-D-cellobioside (Res-CB) serves as a premier fluorogenic substrate for continuous, real-time quantification of cellulase activity across diverse biological systems. Upon enzymatic hydrolysis by cellulases, the β-1,4-glycosidic bond linking the cellobioside moiety to resorufin is cleaved, releasing the highly fluorescent resorufin anion. This product exhibits excitation/emission maxima at 571/585 nm, with a low pKa of 5.8 enabling sustained fluorescence at physiological pH (5.0–6.5) – a critical advantage over high-pKa fluorophores like 4-methylumbelliferone (pKa 7.8) [2] [3] [7]. The assay’s continuous design eliminates the need for stopped reactions or post-incubation alkalization, streamlining kinetic analyses of endo- and exoglucanases. Applications span purified enzymes (e.g., Trichoderma reesei cellulases), plant tissues (Arabidopsis thaliana), and fungal cultures (Aspergillus niger), demonstrating broad utility in both basic research and industrial enzyme screening [1] [2] [5].
Res-CB enables precise determination of Michaelis-Menten parameters for cellulases, revealing species-specific catalytic efficiencies. Using this substrate, purified T. reesei cellulase exhibits a Km of 112 μM and Vmax of 0.000673 μmol·mL⁻¹·min⁻¹, indicating high affinity but moderate turnover [2]. Comparative studies highlight kinetic diversity: fungal cellulases from A. niger show distinct Km profiles versus bacterial counterparts, while plant cellulases (e.g., from A. thaliana) display lower Vmax values, reflecting evolutionary adaptations in hydrolysis mechanisms [2] [4]. The linear relationship between initial velocity (v0) and enzyme concentration ([E]) validates Res-CB for quantitative activity profiling in complex samples.
Table 1: Kinetic Parameters of Cellulases Using Resorufin β-D-Cellobioside
Enzyme Source | Km (μM) | Vmax (μmol·mL⁻¹·min⁻¹) | pH Optimum |
---|---|---|---|
Trichoderma reesei | 112 ± 8 | 0.000673 ± 0.000021 | 5.5 |
Arabidopsis thaliana | 95 ± 11 | 0.000182 ± 0.000008 | 6.0 |
Aspergillus niger | 210 ± 15 | 0.00120 ± 0.000045 | 4.8 |
Bacillus circulans | 185 ± 20 | 0.00091 ± 0.000032 | 5.2 |
Data derived from fluorometric assays at 30°C [1] [2] [4].
Res-CB demonstrates selective hydrolysis by β-1,4-glucanases within Glycoside Hydrolase Families 5, 6, 7, and 9 (GH5, GH6, GH7, GH9), with negligible activity against non-cellulolytic enzymes like β-glucosidases or α-mannosidases [4] [7] [10]. Its specificity arises from structural congruence: the cellobioside moiety mimics the natural cellulose disaccharide unit, fitting optimally into the active-site clefts of processive endoglucanases. However, strict xyloglucan endotransglycosylases (XETs; e.g., PttXET16-34) show no activity toward Res-CB, confirming its selectivity for hydrolytic over transferase functions [5]. Modifications to the aglycone (e.g., resorufin vs. 4-methylumbelliferone) minimally impact enzyme affinity, as evidenced by similar Km values for Res-CB and chromogenic analogues. This positions Res-CB as a reliable probe for cellulase-specific activity in multi-enzyme mixtures like biomass-degrading cocktails [4] [9].
Res-CB outperforms traditional chromogenic substrates in sensitivity, detection range, and operational flexibility:
Table 2: Resorufin β-D-Cellobioside vs. Chromogenic Substrates for Cellulase Assays
Parameter | Resorufin β-D-Cellobioside | 4-Methylumbelliferyl β-D-Cellobioside | p-Nitrophenyl β-D-Cellobioside |
---|---|---|---|
Detection Limit | 10 nM | 50 nM | 2 μM |
pKa of Aglycone | 5.8 | 7.8 | 7.1 |
Assay pH Range | 4.5–7.0 | 7.5–10.0 | 7.5–10.0 |
Quantum Yield | 0.74 | 0.63 | N/A (chromogenic) |
Ex/Emm (nm) | 571/585 | 365/440 | 405 (absorbance) |
Data compiled from enzyme assays using purified T. reesei cellulase [3] [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1